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Chlorpyriphos-methyl-d6

Cat. No.: B1152552
M. Wt: 328.57
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Foundations and Principles of Stable Isotope Tracing

The core principle of stable isotope tracing lies in the ability to differentiate between molecules based on their isotopic composition. researchgate.netenvironment.qld.gov.au Isotopes are variants of a particular chemical element which differ in neutron number. environment.qld.gov.au While they share the same number of protons and electrons, and thus nearly identical chemical properties, the difference in mass allows them to be separated and measured using mass spectrometry. wikipedia.orgyoutube.com

This technique tracks the movement and transformation of substances by introducing a labeled compound into a system and monitoring its fate. youtube.comnih.gov A key concept in stable isotope science is "isotope fractionation," which describes the partitioning of isotopes between different substances or phases. youtube.comgaea.ac.uk These processes, whether kinetic or equilibrium-based, can provide valuable insights into physical, chemical, and biological reactions in the environment. gaea.ac.uk The analysis of stable isotope ratios can reveal information about the source of a compound and the processes it has undergone. environment.qld.gov.au

Significance of Deuterated Analogs in Quantitative Analytical Methodologies

In quantitative analysis, particularly when coupled with mass spectrometry, deuterated analogs serve as ideal internal standards. clearsynth.comtexilajournal.com An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte. musechem.com Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are chemically almost identical to the analyte of interest. clearsynth.com

This near-identical chemical behavior is crucial because the deuterated standard experiences similar effects as the analyte during sample preparation, extraction, and analysis. musechem.comwaters.com For example, it can compensate for variations in sample recovery and matrix effects—the interference from other components in the sample matrix that can suppress or enhance the analytical signal. clearsynth.comwaters.comcrimsonpublishers.com By comparing the detector response of the analyte to that of the known quantity of the deuterated internal standard, researchers can achieve highly accurate and precise quantification. clearsynth.commusechem.com This approach is fundamental for ensuring the robustness and reliability of analytical methods. clearsynth.commusechem.com

The table below summarizes the key advantages of using deuterated analogs as internal standards.

FeatureSignificance in Quantitative Analysis
Chemical Similarity Experiences similar extraction efficiency and matrix effects as the analyte.
Mass Difference Easily distinguished from the analyte by mass spectrometry without chromatographic separation issues.
Improved Accuracy Corrects for sample loss during preparation and instrumental variability. musechem.com
Enhanced Precision Reduces the relative standard deviation of measurements by accounting for inconsistencies.
Method Validation Serves as a reliable benchmark for validating the performance of analytical procedures. musechem.com

Contextual Importance of Organophosphate Pesticides in Environmental Science

Organophosphate pesticides are a class of chemicals widely used in agriculture to control a broad spectrum of insect pests. agronomyjournals.comagronomyjournals.com While effective, their use has raised significant environmental and health concerns due to their inherent toxicity. agronomyjournals.comagronomyjournals.comresearchgate.net These compounds function by inhibiting the acetylcholinesterase enzyme, which is critical for nerve function in both insects and vertebrates. agronomyjournals.comnih.gov

The extensive application of organophosphates has led to their detection in various environmental compartments, including soil, water, and air, as well as in food products. agronomyjournals.comuj.ac.za Their presence in the environment poses risks to non-target organisms, such as pollinators, aquatic life, and birds. agronomyjournals.comncel.net Furthermore, human exposure to these pesticides has been linked to adverse health effects. agronomyjournals.comncel.net Due to their relatively rapid degradation compared to organochlorine pesticides, their environmental persistence can be lower, but their acute toxicity remains a primary concern. agronomyjournals.comclinmedjournals.org The ubiquitous nature of these compounds necessitates the development of sensitive and reliable analytical methods to monitor their levels in the environment and ensure regulatory compliance. agronomyjournals.comuj.ac.za

Role of Chlorpyrifos-methyl-d6 as a Research Standard and Mechanistic Probe

Chlorpyrifos-methyl (B1668853) is an organophosphate insecticide used to control pests on various crops. hpc-standards.comsielc.com For the accurate quantification of Chlorpyrifos-methyl residues in environmental and biological samples, a reliable internal standard is essential. This is the specific role of Chlorpyrifos-methyl-d6.

Chlorpyrifos-methyl-d6 is the deuterated analog of Chlorpyrifos-methyl, where six hydrogen atoms in the two methoxy (B1213986) groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). wa.gov When analyzing a sample for Chlorpyrifos-methyl, a known amount of Chlorpyrifos-methyl-d6 is added at the beginning of the sample preparation process. wa.gov Because it behaves almost identically to the non-labeled compound throughout extraction and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. nih.gov This allows for a highly accurate calculation of the original concentration of Chlorpyrifos-methyl in the sample.

The use of Chlorpyrifos-methyl-d6 is critical for obtaining reliable data in studies monitoring pesticide residues in food and the environment, assessing human exposure, and conducting research on the environmental fate and degradation of Chlorpyrifos-methyl. myskinrecipes.com

Below is a table detailing the properties of Chlorpyrifos-methyl and its deuterated analog.

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Analysis
Chlorpyrifos-methylC₇H₇Cl₃NO₃PS322.53Analyte
Chlorpyrifos-methyl-d6C₇HD₆Cl₃NO₃PS328.57Internal Standard

Properties

Molecular Formula

C₇HD₆Cl₃NO₃PS

Molecular Weight

328.57

Synonyms

Cyfen-d6;  Dowco 214-d6;  Dursban ME-d6;  Dursban Methyl-d6;  ENT 27520-d6;  M 3196-d6;  Methyl Dursban-d6;  Methyl Chlorpyrifos-d6;  Noltran-d6;  O,O-Dimethyl O-(3,5,6-Trichloro-2-pyridyl) Phosphorothioate-d6;  O,O-Dimethyl O-(3,5,6-Trichloro-2-pyridyl) Thiop

Origin of Product

United States

Synthesis and Characterization of Chlorpyriphos Methyl D6

Methodologies for Deuterium (B1214612) Incorporation in Organophosphorus Compounds

The introduction of deuterium into organic molecules, including organophosphorus compounds, can be achieved through various synthetic strategies. These methods range from simple hydrogen-deuterium exchange reactions to more complex multi-step syntheses involving deuterated reagents. sigmaaldrich.com

Common strategies for deuterium labeling include:

Reductive Deuteration : This involves the reduction of a suitable functional group using a deuterium source. For instance, the reduction of esters or carboxylic acids with deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium. lgcstandards.com

Halogen-Deuterium Exchange : This method involves the replacement of a halogen atom (e.g., bromine or iodine) with a deuterium atom, often catalyzed by a metal such as palladium or nickel, using a deuterium source like deuterium gas (D₂) or deuterated water (D₂O). sigmaaldrich.com

Use of Deuterated Building Blocks : A highly effective and common method is to build the target molecule using smaller, readily available deuterated precursors. This approach offers precise control over the location and number of deuterium atoms incorporated. sigmaaldrich.com

For organophosphorus compounds specifically, the synthesis often involves the reaction of a phosphorus-containing core with a deuterated alcohol or other deuterated synthons.

Specific Synthetic Routes for Chlorpyriphos-methyl-d6

The synthesis of Chlorpyrifos-methyl-d6 is a prime example of employing a deuterated building block strategy for precise isotopic labeling. A well-established route involves a two-step process that ensures the deuterium atoms are located specifically on the two methyl groups attached to the phosphate (B84403) moiety. massbank.eu

The key steps are:

Synthesis of O,O-di(methyl-d3) chlorothiophosphate : This crucial intermediate is synthesized from a starting material like thiophosphoryl chloride (PSCl₃) and a deuterated methanol (B129727) source, specifically methanol-d4 (B120146) (CD₃OD) or methanol-d3 (B56482) (CD₃OH). The reaction results in the formation of the key intermediate, O,O-di(methyl-d3) chlorothiophosphate, where both methoxy (B1213986) groups are fully deuterated.

Coupling with 3,5,6-trichloro-2-pyridinol (B117793) (TCP) : The deuterated intermediate, O,O-di(methyl-d3) chlorothiophosphate, is then reacted with the sodium or potassium salt of 3,5,6-trichloro-2-pyridinol. This reaction is typically carried out using a phase transfer catalyst in a two-phase solvent system to facilitate the coupling and yield the final product, Chlorpyrifos-methyl-d6. massbank.eu

This synthetic pathway is advantageous as it utilizes a commercially available deuterated reagent (methanol-d4) and allows for the specific and high-efficiency incorporation of six deuterium atoms into the desired positions. massbank.eu

Optimization of Reaction Conditions for Isotopic Labeling Efficiency

To maximize the yield and isotopic purity of this compound, optimization of the reaction conditions is critical. Key parameters that are often fine-tuned include:

Molar Ratios : The stoichiometry of the reactants, particularly the ratio of the deuterated methanol to the phosphorus starting material and the ratio of the resulting deuterated intermediate to 3,5,6-trichloro-2-pyridinol, is carefully controlled to drive the reaction to completion and minimize side products.

Solvent System : The choice of solvents for the two-phase system and the phase transfer catalyst is crucial for efficient reaction kinetics. The solvent system must facilitate the interaction between the reactants across the phase boundary.

Reaction Temperature and Time : These parameters are optimized to ensure the reaction proceeds at a reasonable rate without causing degradation of the reactants or products.

Purification Method : Post-synthesis purification, often involving techniques like column chromatography, is essential to remove any unreacted starting materials, non-deuterated impurities, and by-products, thereby ensuring high chemical purity of the final labeled compound.

Through careful optimization, a chemical purity of over 95% and an isotopic abundance of over 98% can be achieved. massbank.eu

Spectroscopic Techniques for Isotopic Purity and Positional Verification

Once synthesized, the identity, purity, and isotopic enrichment of Chlorpyrifos-methyl-d6 must be rigorously verified. A combination of spectroscopic techniques is employed for this comprehensive characterization. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation

NMR spectroscopy is a powerful, non-destructive technique for confirming the successful incorporation of deuterium and verifying its position within the molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of Chlorpyrifos-methyl-d6, the most significant feature is the absence of the signal corresponding to the methoxy protons. In the unlabeled Chlorpyrifos-methyl (B1668853), these protons typically appear as a doublet around 3.99-4.02 ppm due to coupling with the phosphorus atom. researchgate.net The disappearance of this signal is direct evidence of successful deuteration at the methyl groups. The signal for the aromatic proton on the pyridine (B92270) ring (around 7.87 ppm) remains, confirming the integrity of the rest of the molecule. researchgate.net

³¹P NMR Spectroscopy : Phosphorus-31 NMR provides information about the chemical environment of the phosphorus atom. nih.govuoc.gr For Chlorpyrifos-methyl, a single peak is expected in the phosphoro-thioate region of the spectrum. While deuteration of the adjacent methyl groups does not significantly shift the ³¹P signal, it can cause a slight broadening of the peak or a change in the coupling pattern if resolved. The primary use of ³¹P NMR in this context is to confirm the presence of the correct phosphorus functional group and to detect any phosphorus-containing impurities. nih.govplos.org A certificate of analysis for a commercial standard confirms that the structure conforms based on ³¹P NMR analysis. massbank.eu

Table 1: Comparative NMR Data for Chlorpyrifos-methyl and Expected Data for Chlorpyrifos-methyl-d6

Compound Nucleus Solvent Chemical Shift (δ) ppm Expected Observation for d6 variant
Chlorpyrifos-methyl¹HCDCl₃~7.87 (s, 1H, Ar-H)Signal present
~3.99 (d, JP-H ≈ 14 Hz, 6H, OCH₃)Signal absent
Chlorpyrifos-methyl-d6¹HCDCl₃~7.87 (s, 1H, Ar-H)Signal present
N/ASignal absent
Chlorpyrifos-methyl³¹PCDCl₃~63 ppmN/A
Chlorpyrifos-methyl-d6³¹PCDCl₃~63 ppmSignal present, may show minor changes in multiplicity/width

Data for Chlorpyrifos-methyl sourced from public databases. researchgate.netnih.gov The expected data for the d6 variant is inferred.

Mass Spectrometry for Molecular Weight and Isotopic Abundance Determination

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of the labeled compound and for quantifying its isotopic purity and distribution. researchgate.net

High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. nist.govamazonaws.com The molecular weight of unlabeled Chlorpyrifos-methyl is approximately 321.9 g/mol . researchgate.net With the replacement of six hydrogen atoms (atomic mass ~1.008) with six deuterium atoms (atomic mass ~2.014), the molecular weight of Chlorpyrifos-methyl-d6 increases to approximately 328.6 g/mol . nih.gov

Analysis by MS allows for the determination of the isotopic distribution, which is a measure of the percentage of molecules that contain the desired number of deuterium atoms (d6), as well as the percentages of molecules with fewer deuterium atoms (d5, d4, etc.) or no deuterium atoms (d0). This is crucial for its use as an internal standard, as high isotopic purity is required for accurate quantification.

Table 2: Isotopic Purity and Distribution Data for a Representative Batch of this compound

Parameter Value
Chemical Purity 95%
Isotopic Purity (d6) 98.83%
Isotopic Distribution
d00.05%
d10.05%
d20.04%
d30.52%
d40.00%
d50.51%
d698.83%

Data obtained from a Certificate of Analysis for a commercial standard. massbank.eu

Chromatographic Assessment of Chemical Purity and Isotopic Integrity

Chromatographic techniques, primarily gas chromatography (GC) and liquid chromatography (LC), are essential for assessing the chemical purity of Chlorpyrifos-methyl-d6 and for ensuring its isotopic integrity, especially when used in complex matrices. hpst.cz

Gas Chromatography (GC) : GC, often coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of semi-volatile pesticides like chlorpyrifos-methyl. imchem.frmeclib.jp A sample of Chlorpyrifos-methyl-d6 is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. A common column used for this analysis is a non-polar DB-5ms or equivalent. shop-lolab.de The retention time of the compound is a characteristic feature used for its identification. The coupled mass spectrometer then provides mass data, confirming the identity and isotopic enrichment. The chemical purity is determined by comparing the peak area of the target compound to the areas of any impurity peaks.

Liquid Chromatography (LC) : LC coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique used for pesticide analysis, particularly for compounds that may not be suitable for GC. plos.org When using Chlorpyrifos-methyl-d6 as an internal standard, it is crucial that it co-elutes with the unlabeled analyte (Chlorpyrifos-methyl) or has a very similar retention time to effectively compensate for matrix effects and variations in instrument response. hpst.cz The chromatographic method must be able to separate the analyte from other matrix components, while the mass spectrometer distinguishes between the labeled standard and the native analyte based on their mass difference.

The combination of these chromatographic and spectroscopic methods provides a comprehensive characterization of Chlorpyrifos-methyl-d6, ensuring its identity, chemical purity, and isotopic enrichment meet the stringent requirements for its use as a reliable internal standard in analytical chemistry.

Advanced Analytical Methodologies Employing Chlorpyriphos Methyl D6 As an Internal Standard

Development and Validation of Mass Spectrometric Methods for Quantification of Chlorpyrifos-methyl (B1668853) and its Environmental Metabolites

The development of robust analytical methods for the quantification of Chlorpyrifos-methyl and its metabolites relies heavily on the principles of mass spectrometry. The incorporation of Chlorpyrifos-methyl-d6 as an internal standard is a cornerstone of these methods, ensuring the reliability of the data by correcting for analyte losses during sample processing and instrumental variability. The validation of these methods involves a rigorous assessment of parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure that the method is fit for its intended purpose.

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like Chlorpyrifos-methyl. Its high chromatographic resolution and specificity make it a preferred method for complex matrices.

Achieving optimal separation of Chlorpyrifos-methyl from other matrix components and potential interferences is paramount for accurate quantification. This is accomplished through the careful optimization of various chromatographic parameters. A common approach involves using a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The temperature program of the GC oven is a critical parameter that is optimized to ensure good peak shape and resolution. Typically, an initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature, which is then held for a few minutes to ensure the elution of all components. The carrier gas flow rate, usually helium, is also optimized to achieve the best separation efficiency.

Table 1: Exemplary Optimized GC-MS/MS Chromatographic Parameters for Chlorpyrifos-methyl Analysis
ParameterValue
GC System Agilent 7890B GC with Agilent 7010B Triple Quadrupole MS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Temperature Program Initial 150 °C, ramp to 280 °C at 30 °C/min, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C

In tandem mass spectrometry, the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and sensitivity. For Chlorpyrifos-methyl, the precursor ion is typically the molecular ion [M]+•. Collision-induced dissociation (CID) in the collision cell of the mass spectrometer fragments the precursor ion into characteristic product ions. The most intense and specific transitions are chosen for quantification and confirmation. For the internal standard, Chlorpyrifos-methyl-d6, the precursor ion will have a mass-to-charge ratio (m/z) that is 6 units higher than that of the unlabeled compound. The product ions will also exhibit a corresponding mass shift if the deuterium (B1214612) atoms are retained in the fragment. The collision energy for each transition is optimized to maximize the product ion signal.

Table 2: Selected MRM Transitions for Chlorpyrifos-methyl and Chlorpyrifos-methyl-d6 in GC-MS/MS
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
Chlorpyrifos-methyl 285.9270.912Quantification
285.993.022Confirmation
Chlorpyrifos-methyl-d6 291.9276.912Quantification
291.993.022Confirmation

LC-MS/MS is a versatile technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, including some of the environmental metabolites of Chlorpyrifos-methyl.

The choice of the analytical column and mobile phase is critical for achieving good chromatographic separation in LC-MS/MS. Reversed-phase chromatography using a C18 column is commonly employed for the analysis of Chlorpyrifos-methyl and its metabolites. These columns provide excellent retention and separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). Additives like formic acid or ammonium (B1175870) formate (B1220265) are often included in the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer. A gradient elution program, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with a range of polarities.

Table 3: Typical Mobile Phase and Column Chemistry for LC-MS/MS Analysis of Chlorpyrifos-methyl
ParameterDescription
LC System Waters ACQUITY UPLC I-Class
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Start with 5% B, increase to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

Electrospray ionization (ESI) is the most common ionization technique used for the LC-MS/MS analysis of Chlorpyrifos-methyl and its metabolites, typically operating in positive ion mode. The optimization of the ionization source parameters is crucial for maximizing the signal intensity of the analyte and internal standard. These parameters include the capillary voltage, nebulizer gas flow, drying gas flow, and gas temperature. In tandem mass spectrometry, the precursor ions (typically [M+H]+ for Chlorpyrifos-methyl) are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. The collision energy is a key parameter that is tuned for each specific MRM transition to achieve the highest sensitivity. For Chlorpyrifos-methyl-d6, the precursor and product ions will be shifted by 6 Da, and the collision energy is optimized accordingly.

Table 4: Optimized Ionization Source and Tandem Mass Spectrometry Parameters for Chlorpyrifos-methyl and Chlorpyrifos-methyl-d6 in LC-MS/MS
ParameterValue
Mass Spectrometer Waters Xevo TQ-S micro
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Nebulizer Gas Pressure 7.0 bar
Compound Precursor Ion (m/z)
Chlorpyrifos-methyl322.0
322.0
Chlorpyrifos-methyl-d6328.0
328.0

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Quantitative Analysis in Diverse Environmental and Biological Matrices

The use of Chlorpyriphos-methyl-d6 as an internal standard has been successfully applied to a wide array of complex sample types. Analytical methods employing this standard are robust enough to quantify trace levels of chlorpyrifos-methyl in various environmental and biological matrices.

In environmental monitoring, these methods are used to analyze soil, runoff water, and plant tissues, including energy crops like sunflower and oilseed rape. They are also utilized for testing food products such as fruits, vegetables, and cereals to ensure compliance with regulatory limits. For instance, methods have been developed for apples, cucumbers, and commercially available chenpi (sun-dried tangerine peel).

In the context of human exposure assessment, this compound is essential for biomonitoring studies. It facilitates the accurate measurement of pesticide metabolites in human urine, providing valuable data on internal dose levels. The application extends to animal-derived products, where methods have been validated for matrices like milk, eggs, and various tissues such as muscle and liver, ensuring food safety. The versatility of these methodologies demonstrates the broad applicability of this compound in both environmental science and public health.

The reliability of analytical methods using this compound is established through rigorous validation, focusing on key performance parameters like linearity, sensitivity, and selectivity. These methods consistently demonstrate excellent performance characteristics across different matrices and analytical platforms, primarily gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Linearity: Calibration curves typically exhibit strong linearity, with correlation coefficients (r²) consistently exceeding 0.99. This indicates a direct and predictable relationship between the concentration of the analyte and the instrument's response over a specified range. For example, a method for analyzing pesticides in cucumber showed linearity in the concentration range of 25 to 1000 ng/g.

Sensitivity: High sensitivity is a hallmark of these methods, characterized by low limits of detection (LOD) and limits of quantitation (LOQ). This allows for the measurement of pesticide residues at trace levels relevant to regulatory standards. LODs can be in the sub-μg/kg range for solid samples and the ng/L range for water samples. For instance, a validated method for food samples achieved an LOD for chlorpyrifos-methyl of 0.015 mg/L.

Selectivity: The use of tandem mass spectrometry (MS/MS) provides high selectivity. By monitoring specific precursor-to-product ion transitions, the instrument can distinguish the target analyte from other co-extracted compounds in the matrix, minimizing interferences and ensuring accurate identification.

The table below summarizes typical method performance data from various studies.

MatrixAnalytical TechniqueLinearity (r²)LOD/LOQRecovery (%)Relative Standard Deviation (RSD) (%)Reference
CucumberGC-MSLinear over 25-1000 ng/gNot Specified75.2 - 119.62.1 - 8.9
ChenpiGC-MS/MS> 0.99Not Specified70.0 - 112.20.2 - 14.4
Soil & PlantGC-MS & HPLC-MS> 0.992LODs: 0.10-2.0 μg/kg66.1 - 118.6< 20
Food SamplesFICA0.974 - 0.993LOD: 0.015 mg/L82.0 - 110.0Not Specified
Human UrineHPLC-MS/MSNot SpecifiedLODs: 0.1-0.6 ng/mL91 - 1025.9 - 11.5

Matrix effects are a significant challenge in trace analysis, particularly when using LC-MS and GC-MS. Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. This phenomenon can compromise the accuracy and reproducibility of quantitative results.

Isotope dilution mass spectrometry (IDMS) is a powerful technique used to counteract these matrix effects, and this compound is an ideal internal standard for this purpose. The principle of IDMS relies on the fact that a stable, isotopically labeled internal standard is chemically identical to the native analyte. Therefore, it experiences the same extraction inefficiencies, sample preparation losses, and ionization suppression or enhancement as the target compound.

Because this compound is distinguishable from the unlabeled chlorpyriphos-methyl by the mass spectrometer due to its higher mass, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of matrix-induced variations. This stable ratio allows for highly accurate quantification, as any signal fluctuation affects both the analyte and the internal standard proportionally. The use of isotope-labeled internal standards is widely considered the most effective approach to compensate for matrix effects in quantitative pesticide analysis.

Advanced Sample Preparation Techniques for Trace Analysis

Effective sample preparation is crucial for isolating trace amounts of pesticides from complex matrices and removing interfering substances prior to instrumental analysis. The use of this compound as an internal standard is integrated into these procedures from the outset to account for any analyte loss during extraction and cleanup steps.

Solid Phase Extraction (SPE) is a well-established technique for sample cleanup and concentration. It involves passing a liquid sample through a cartridge containing a solid adsorbent material. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. For pesticide analysis, C18 cartridges are commonly used for their ability to retain moderately nonpolar compounds like chlorpyriphos-methyl.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become one of the most popular sample preparation methods for pesticide residue analysis in food and agricultural products. This approach involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is then performed by adding a small amount of sorbent material to an aliquot of the extract. Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.

The table below outlines the typical steps in a QuEChERS procedure.

StepProcedurePurpose
1. Homogenization & SpikingA representative sample (e.g., 10-15 g) is homogenized. This compound internal standard is added.Ensure sample uniformity and introduce the internal standard for accurate quantification.
2. ExtractionAcetonitrile is added to the sample, followed by vigorous shaking.Extracts pesticides from the sample matrix into the organic solvent.
3. Salting OutA salt mixture (e.g., MgSO₄, NaCl) is added, and the sample is shaken and centrifuged.Induces phase separation between the aqueous and acetonitrile layers, partitioning pesticides into the acetonitrile layer.
4. Dispersive SPE (d-SPE) CleanupAn aliquot of the acetonitrile extract is transferred to a tube containing sorbents (e.g., PSA, C18, GCB) and centrifuged.Removes interfering co-extractives from the sample extract.
5. AnalysisThe final, cleaned extract is analyzed by GC-MS/MS or LC-MS/MS.Identifies and quantifies the target pesticide.

To meet the demands of regulatory monitoring programs, which often require the analysis of a large number of samples, there is a growing trend towards automation and high-throughput methodologies. Automated systems can significantly increase sample throughput, reduce manual labor, and improve reproducibility.

Robotic systems for sample preparation, such as automated mini-SPE cleanup, can be integrated into the analytical workflow. These systems can perform the cleanup step in parallel with the instrumental analysis, drastically reducing the time per sample. For example, a "QuEChERSER" mega-method has been developed that combines a modified QuEChERS extraction with automated cleanup for the analysis of hundreds of pesticides and veterinary drugs in a single run.

Furthermore, analytical techniques like flow injection analysis coupled with tandem mass spectrometry can reduce analysis times from 15-30 minutes per sample to as little as 15 seconds per injection, enabling a much faster screening process. The combination of automated sample preparation and rapid instrumental analysis allows laboratories to process a high volume of samples efficiently while maintaining the accuracy afforded by the use of internal standards like this compound.

Environmental Fate and Transport Studies Utilizing Chlorpyriphos Methyl D6 As a Tracer

Elucidation of Degradation Pathways of Chlorpyrifos-methyl (B1668853) in Environmental Compartments

Understanding the degradation of chlorpyrifos-methyl is paramount to assessing its environmental impact and persistence. nih.gov Studies utilizing Chlorpyrifos-methyl-d6 have been instrumental in delineating the various abiotic and biotic processes that contribute to its breakdown in the environment. These processes include hydrolysis, photolysis, and microbial degradation, each with distinct kinetics and resulting metabolites. nih.gov In soil, chlorpyrifos-methyl is known to undergo microbial degradation to 3,5,6-trichloropyridin-2-ol, which is then further broken down into other organochlorine compounds and eventually carbon dioxide. nih.gov

Hydrolysis is a significant abiotic degradation pathway for chlorpyrifos-methyl in aqueous environments. The rate of this chemical breakdown is highly dependent on the pH of the water. Research has consistently shown that the hydrolysis of chlorpyrifos-methyl is significantly accelerated under alkaline (basic) conditions. nih.govtandfonline.comresearchgate.net Conversely, the compound is relatively stable in neutral and acidic media. nih.govresearchgate.net

Studies have determined the half-lives of chlorpyrifos-methyl in buffered solutions at various pH levels. For instance, one study calculated half-lives of 18, 11, and 9 days at pH 4, 7, and 9, respectively, demonstrating the increased degradation rate with increasing pH. tandfonline.com Another source reported half-lives ranging from 27 to 13 days at pH 4 through pH 9. nih.govworldwidejournals.com The primary product of the hydrolytic degradation of chlorpyrifos-methyl is 3,5,6-trichloro-2-pyridinol (B117793) (TCP). tandfonline.com The reaction involves the cleavage of the phosphate (B84403) ester bond, releasing the pyridinol moiety. researchgate.net

Hydrolysis Half-Life of Chlorpyrifos-methyl at Different pH Values

pHHalf-Life (Days) - Study 1 tandfonline.comHalf-Life (Days) - Study 2 nih.govworldwidejournals.com
41827
711-
9913

Photolysis, or the breakdown of compounds by light, can also contribute to the degradation of chlorpyrifos-methyl. However, studies have indicated that direct photolysis under sunlight conditions is not a major degradation pathway. acs.orgresearchgate.net Instead, the tropospheric degradation of chlorpyrifos-methyl is primarily governed by its reaction with hydroxyl (OH) radicals. acs.orgresearchgate.net This process of sensitized photo-oxidation is significantly faster, with an estimated tropospheric lifetime of around 3.5 hours. acs.orgresearchgate.net The main carbon-containing products detected in the gas phase following the reaction with OH radicals are chlorpyrifos-methyl oxon and 3,5,6-trichloro-2-pyridinol. acs.orgresearchgate.net

Atmospheric Degradation of Chlorpyrifos-methyl

Degradation ProcessSignificanceEstimated Half-Life/LifetimeKey Products
Direct Photolysis (Sunlight)Unimportant acs.orgresearchgate.net--
Reaction with OH RadicalsMainly controls tropospheric degradation acs.orgresearchgate.net~3.5 hours acs.orgresearchgate.netChlorpyrifos-methyl oxon, 3,5,6-trichloro-2-pyridinol acs.orgresearchgate.net

Microbial activity is a key driver of chlorpyrifos-methyl degradation in both soil and aquatic environments. researchgate.netnih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to be capable of breaking down this pesticide. researchgate.nettecnoscientifica.com The rate of microbial degradation can be influenced by various environmental factors such as soil type, moisture, temperature, and pH. researchgate.net In some cases, the degradation in soil can be rapid, with half-lives as short as 2 to 3 days. tandfonline.com However, the persistence can vary significantly, with half-lives in some aerobic soil studies ranging from 19 to 297 days. epa.gov

The microbial degradation of chlorpyrifos-methyl leads to the formation of several key metabolites. The most consistently identified major metabolite is 3,5,6-trichloro-2-pyridinol (TCP), which is formed through the hydrolysis of the phosphate ester bond. nih.govepa.govfao.orgresearchgate.net TCP itself can be persistent in the environment, with a reported half-life in soil ranging from 65 to 360 days. researchgate.netfrontiersin.org

Another significant metabolite is chlorpyrifos-methyl oxon, which is formed through an oxidative desulfurization reaction. nih.govfao.org This transformation is of particular concern as the oxon analogue is often more toxic than the parent compound. nih.govresearchgate.net In some instances, TCP can be further mineralized to carbon dioxide. fao.orgfao.org

Microbial communities play a crucial role in the detoxification and, in some cases, complete mineralization of chlorpyrifos-methyl. frontiersin.orgnih.gov The initial hydrolysis to TCP is a detoxification step, as TCP is generally less toxic than the parent compound and its oxon metabolite. fao.org Some microbial strains have demonstrated the ability to utilize chlorpyrifos-methyl as a sole source of carbon, indicating their capacity for significant degradation. nih.gov The complete mineralization of chlorpyrifos-methyl to inorganic products such as CO2 represents the ultimate detoxification process, as it removes the organic pollutant from the environment entirely. fao.org The efficiency of these microbial communities is dependent on the presence of specific enzymes, such as hydrolases and phosphotriesterases, which are responsible for the cleavage of the pesticide's chemical bonds. researchgate.net

Microbial Degradation and Biotransformation Pathways in Soil and Water Systems

Assessment of Sorption and Desorption Dynamics in Environmental Matrices

The fate and transport of chlorpyrifos-methyl in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. nih.gov Sorption refers to the binding of the chemical to solid particles, which can reduce its mobility and bioavailability. nih.gov Chlorpyrifos-methyl exhibits a high affinity for soil and sediment, a characteristic that is strongly correlated with the organic carbon content of the matrix. nih.govnih.govconicet.gov.ar

Studies have shown that the adsorption process is practically irreversible, meaning that once bound to soil or sediment particles, chlorpyrifos-methyl is released back into the solution with great difficulty. tandfonline.comnih.gov This strong binding limits its potential to leach into groundwater but can also increase its persistence by protecting it from microbial degradation. tandfonline.comnih.gov The Freundlich adsorption coefficient (Kf) has been used to quantify this affinity, with one study reporting a Kf of 143 for sediment and 65 for soils, indicating a greater affinity for the sediment. tandfonline.comnih.gov Desorption studies have shown that only a small percentage of the adsorbed chlorpyrifos-methyl is released, even after multiple rinses. tandfonline.com For example, in one experiment, 95% of the active ingredient remained adsorbed to the sediment after three rinses. tandfonline.com This biphasic desorption, with a labile and a more resistant component, suggests that contaminated soils and sediments could act as long-term sources of pollution. nih.gov

Sorption and Desorption Parameters for Chlorpyrifos-methyl

ParameterMatrixValueReference
Freundlich Adsorption Coefficient (Kf)Sediment143 tandfonline.comnih.gov
Freundlich Adsorption Coefficient (Kf)Soils65 tandfonline.comnih.gov
Desorption from Sediment (after 3 rinses)Sediment~5% tandfonline.com
Desorption from Soils (first phase)Soils~15% tandfonline.com

Modeling of Environmental Mobility and Persistence (e.g., volatilization, leaching)

Models predicting the environmental mobility and persistence of chlorpyrifos-methyl are essential for assessing its potential impact on non-target organisms and ecosystems. Chlorpyrifos-methyl-d6 is instrumental in validating these models by enabling precise measurement of the parent compound's concentration in complex matrices during laboratory and field experiments.

Chlorpyrifos-methyl is characterized by low aqueous solubility and a tendency to bind to organic matter in soil and sediment. nih.gov Its movement and persistence are governed by several key processes, including volatilization and leaching.

Volatilization: The tendency of a chemical to vaporize from soil or water surfaces is a significant pathway for its distribution in the environment. Chlorpyrifos-methyl is considered to be quite volatile. herts.ac.uk Studies have shown that volatilization from foliage can be particularly pronounced, with significant losses occurring within 24 to 48 hours after application. apvma.gov.au From moist soil and water surfaces, volatilization is also a relevant dissipation pathway, influenced by factors such as temperature, soil moisture, and air movement. nih.gov In one study, it was estimated that 55.2% of applied chlorpyrifos-methyl was lost through volatilization and degradation. researchgate.net

Leaching: Leaching is the process by which pesticides are transported through the soil profile with water, potentially contaminating groundwater. Due to its strong adsorption to soil organic carbon (with a mean Koc of 8500), chlorpyrifos-methyl itself is considered to have low mobility and a low risk of leaching to groundwater. herts.ac.ukapvma.gov.au However, its primary degradation product, 3,5,6-trichloro-2-pyridinol (TCP), is more mobile and has been shown to leach from aged soil samples. apvma.gov.au

The environmental persistence of chlorpyrifos-methyl is generally low to moderate. herts.ac.uk Its degradation is influenced by factors such as soil type, temperature, and microbial activity. The half-life in soil can range from 1.4 to 33 days. researchgate.net In aquatic environments, degradation is also relatively rapid, with photolytic half-lives ranging from 1.8 to 3.8 days and hydrolytic half-lives between 13 and 27 days. researchgate.net

Interactive Data Table: Environmental Fate Properties of Chlorpyrifos-methyl

PropertyValueKey Observations
Soil Sorption Coefficient (Koc) ~8500 mL/gStrong tendency to bind to organic matter, resulting in low mobility.
Aqueous Photolysis DT50 1.8 - 3.8 daysRapid degradation in water under sunlight.
Hydrolysis DT50 13 - 27 daysModerately rapid degradation in water.
Soil Aerobic Metabolism DT50 1.4 - 33 daysPersistence varies with soil conditions. In sandy loam, the DT50 can be as low as 2.6 days, while in clay loam it can be up to 25.4 days. fao.org
Volatility High from foliage, moderate from soil/waterA significant pathway for dissipation from treated surfaces. apvma.gov.aunih.gov
Leaching Potential LowThe parent compound is largely immobile in soil. herts.ac.ukapvma.gov.au

Isotopic Tracing for Source Apportionment and Contaminant Pathways

Isotopic tracing using compounds like Chlorpyrifos-methyl-d6 is a powerful technique in environmental forensics to identify pollution sources and delineate contaminant pathways. nih.gov By introducing a known amount of the deuterated standard into an environmental system or using it as a spike in collected samples, scientists can track the movement and transformation of the non-labeled contaminant with high precision.

Source Apportionment: In areas with multiple potential sources of pesticide contamination, such as agricultural runoff from different farms or atmospheric deposition, isotopic tracing can help pinpoint the primary contributors. By analyzing the ratio of chlorpyrifos-methyl to Chlorpyrifos-methyl-d6 (if used in a controlled release study) or by using the deuterated compound to ensure accurate quantification from various sources, researchers can trace the contaminant back to its origin. This is particularly valuable in watershed management and for enforcing environmental regulations.

Contaminant Pathways: Understanding the pathways through which a pesticide moves in the environment is critical for risk assessment. Chlorpyrifos-methyl-d6 allows for the precise tracking of chlorpyrifos-methyl as it moves from the point of application through various environmental compartments. For instance, it can be used to quantify:

Runoff and Erosion: The amount of pesticide transported from treated fields into adjacent water bodies via surface runoff, often bound to soil particles. nih.gov

Atmospheric Transport: The volatilization of the pesticide into the atmosphere and its subsequent deposition in other locations, potentially far from the application site. nih.gov

Biotic Uptake: The accumulation of the pesticide in organisms, providing insights into bioaccumulation and potential food web contamination.

The primary degradation pathway for chlorpyrifos-methyl involves the hydrolysis of the phosphate ester to form 3,5,6-trichloro-2-pyridinol (TCP). fao.org Isotopic tracing with Chlorpyrifos-methyl-d6 can also be used to study the rate of formation and subsequent fate of this and other metabolites in the environment.

Research Findings from Tracer Studies

Study FocusFindingImplication
Mobility in Soil Chlorpyrifos-methyl is largely immobile, while its main metabolite, TCP, is moderately to highly mobile, especially in alkaline soils. apvma.gov.auRisk assessments should consider the mobility of major degradation products, not just the parent compound.
Aquatic Dissipation In microcosm studies, a significant portion of chlorpyrifos-methyl partitions to sediment (40.6%) and is lost to volatilization/degradation (55.2%), with only a small fraction remaining in the water column (2.7%) after 96 hours. researchgate.netThe water column concentration may not fully represent the total amount of contaminant in an aquatic system.
Atmospheric Degradation The atmospheric lifetime of chlorpyrifos-methyl is estimated to be short, around 3.5 hours, with the main degradation pathway being reaction with OH radicals. nih.govLong-range atmospheric transport may be limited for the parent compound, but it can occur. nih.gov

By employing Chlorpyrifos-methyl-d6, researchers can overcome analytical challenges such as matrix effects and extraction inefficiencies, leading to more accurate and reliable data for understanding the environmental behavior of this insecticide.

Biotransformation and Metabolism Studies Non Human Systems Using Chlorpyriphos Methyl D6

In Vitro Enzymatic Biotransformation in Model Organisms

The biotransformation of the chlorpyrifos-methyl (B1668853) structure, and by extension its deuterated analogue, is primarily initiated by enzymatic action in various model organisms. In vitro systems, such as plant cell cultures and isolated microbial enzymes, are instrumental in isolating and characterizing these metabolic reactions. nih.govresearchgate.net

Plant cell cultures provide a contained environment to study the metabolic capabilities of plant enzymes. researchgate.net These systems can perform a range of biotransformation reactions, including oxidations, reductions, hydroxylations, and glycosylations, which are key steps in the detoxification of xenobiotics like pesticides. nih.govresearchgate.net

Microbial systems are particularly efficient at degrading organophosphates. A variety of bacteria and fungi have been identified that can break down chlorpyrifos (B1668852), a process driven by specific enzymes. nih.govnih.gov The primary mechanism is the hydrolysis of the phosphate (B84403) ester bond, which detoxifies the compound. nih.gov This initial step is catalyzed by a group of enzymes known as hydrolases. nih.gov Several specific enzymes have been implicated in this process, including organophosphorus hydrolase (OPH), phosphotriesterases (PTE), and methyl parathion (B1678463) hydrolase (MPH). nih.govresearchgate.netnih.gov These enzymes cleave the chlorpyriphos-methyl molecule to yield its primary, more polar metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). researchgate.netcup.edu.in The deuterium (B1214612) label on the methoxy (B1213986) groups of Chlorpyriphos-methyl-d6 does not interfere with this hydrolytic process, making it an effective tracer for studying the kinetics and efficiency of these enzymatic reactions.

Enzyme ClassSpecific Enzyme ExamplesPrimary Biotransformation ReactionMetabolite Produced
HydrolasesOrganophosphorus Hydrolase (OPH), Phosphotriesterases (PTE), Methyl Parathion Hydrolase (MPH)Hydrolysis of the P-O-pyridyl bond3,5,6-trichloro-2-pyridinol (TCP)
Mixed-Function OxidasesCytochrome P450 monooxygenasesOxidative desulfuration (P=S to P=O)Chlorpyrifos-methyl oxon
TransferasesGlucosyltransferases, MalonyltransferasesConjugation of primary metabolitesTCP-glucose, TCP-malonic acid conjugates

In Vivo Metabolic Pathway Elucidation in Environmental Biota

In living organisms, the metabolic fate of this compound is more complex, involving absorption, distribution, multi-step biotransformation, and excretion. Studies in diverse environmental biota, from plants to laboratory animals, have elucidated these pathways, often using radiolabeled or stable isotope-labeled compounds to trace the molecule's journey.

Plants: In plants, the metabolism of chlorpyrifos-methyl follows a clear detoxification pathway. fao.org Following application, the concentration of the parent compound on and in the plant tissue steadily decreases. fao.org It is primarily metabolized via hydrolysis to TCP. fao.org This primary metabolite does not simply accumulate but is further processed through conjugation, a common plant detoxification mechanism. The TCP molecule is often bound to sugars, such as glucose, or other organic molecules like malonic acid, to form more water-soluble and less toxic conjugates that can be sequestered in vacuoles or bound to cell wall components. fao.org For instance, in studies on pea plants, the concentration of chlorpyrifos decreased significantly over 28 days, while the levels of TCP and its conjugates increased, becoming the predominant residues. fao.org

Metabolism of [14C]chlorpyrifos in Pea Pods (% of Total Radioactivity)
CompoundDay 0Day 28
Chlorpyrifos89.6%3.8%
TCP (Free)&lt;5% (Implied)8.7%
TCP Conjugates&lt;5% (Implied)42.5%

Aquatic Organisms: In aquatic environments, organisms like fish absorb chlorpyrifos from the water. epa.gov The compound has a potential for bioaccumulation due to its affinity for lipids. ccme.ca However, fish also possess metabolic systems to break it down. epa.gov Studies in rainbow trout have shown that while chlorpyrifos can bioaccumulate, the residues are rapidly depurated once the exposure ceases. epa.gov The metabolic process in fish also involves hydrolysis to TCP, which is then conjugated, primarily with glucuronic acid, to facilitate excretion. epa.gov

Laboratory Animals (for residue studies): Metabolism studies in laboratory animals are crucial for understanding residue persistence. In rats, orally administered chlorpyrifos-methyl is rapidly and extensively absorbed and metabolized. fao.org The parent compound is not a major component found in urine; instead, it is the metabolites that are excreted. fao.orgnih.gov The primary urinary metabolites identified are free TCP, the glucuronide conjugate of TCP, and a desmethyl metabolite, O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate. fao.orgnih.gov Excretion is rapid, with the majority of the dose eliminated within 24 hours. fao.org Similar studies in lactating goats tracked the distribution of residues in milk, tissues, and excreta, confirming that the parent compound undergoes extensive metabolism. fao.org

Identification and Quantification of Metabolites and Conjugates Using Deuterated Standards

One of the most vital applications of this compound is its use as an internal standard in quantitative analytical methods, particularly those involving chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS/MS). wa.govlcms.cz

When analyzing complex matrices like soil, water, plant tissues, or animal tissues, other compounds present in the sample can interfere with the analytical signal, either enhancing or suppressing it. lcms.cz This "matrix effect" can lead to significant inaccuracies in quantification. Furthermore, some of the target analyte can be lost during the sample extraction and cleanup process.

By adding a known amount of a deuterated standard like this compound to the sample at the beginning of the analytical process, these issues can be overcome. lcms.cz The deuterated standard is chemically identical to the target analyte (chlorpyrifos-methyl) and therefore behaves in the same way during extraction, cleanup, and ionization in the mass spectrometer. lcms.cz However, because of the deuterium atoms, it has a higher mass and can be distinguished from the non-labeled analyte by the mass spectrometer. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the internal standard, analysts can accurately calculate the concentration of the analyte, as any losses or matrix effects will have affected both compounds equally. lcms.cz This approach is essential for the reliable quantification of both the parent compound and its metabolites, such as TCP, in residue analysis. nih.govnih.gov

Illustrative Impact of Internal Standard on Analyte Recovery
MatrixAnalyte Spiked (ng/mL)Measured Recovery (without IS)Measured Recovery (with Deuterated IS)
Wheat Extract5065% (Suppression)99%
Soil Extract5072% (Suppression/Loss)101%
Animal Tissue50135% (Enhancement)102%
Surface Water5085% (Loss)98%

Isotopic Tracing for Bioavailability and Uptake Mechanisms in Environmental Systems

Stable isotope-labeled compounds like this compound are powerful tools for tracing the movement, uptake, and bioavailability of contaminants in environmental systems. Similar to how radioactive isotopes (e.g., ¹⁴C) are used, stable isotopes allow researchers to follow a molecule through various environmental compartments and into organisms without introducing radioactivity. fao.org

This isotopic tracing can elucidate the specific pathways by which a pesticide enters an organism. In plants, for example, uptake can occur through several routes: absorption from the soil by the roots, deposition onto leaf surfaces from spray, and uptake of vapor from the air. researchgate.net By applying this compound to a specific compartment (e.g., only the soil or only the leaves) and then analyzing different plant tissues (roots, stems, leaves, fruit), researchers can precisely quantify the rate and extent of uptake and translocation from that specific source.

This technique helps determine the bioavailability of the compound—the fraction of the total amount in the environment that is available for uptake by organisms. For instance, a pesticide may be strongly bound to soil particles, making it less bioavailable for root uptake. Isotopic tracing can quantify this effect. The data generated from such studies are invaluable for developing accurate models that predict pesticide residues in crops and for assessing the exposure of non-target organisms in the environment. researchgate.net

Application in Environmental Monitoring and Exposure Assessment Research

Monitoring of Chlorpyrifos-methyl (B1668853) Residues in Environmental Samples (e.g., soil, water, air, non-human biota)

The accurate detection and quantification of Chlorpyrifos-methyl in diverse environmental matrices are essential for understanding its distribution and potential impact. Chlorpyrifos-methyl-d6 is indispensable in modern analytical methods, primarily those using mass spectrometry, to achieve reliable measurements.

In these analyses, a known quantity of Chlorpyrifos-methyl-d6 is added to an environmental sample (a process known as "spiking") at the beginning of the extraction and cleanup procedure. Because Chlorpyrifos-methyl-d6 is chemically identical to the native Chlorpyrifos-methyl, it experiences the same potential losses during sample preparation. However, due to its different mass (resulting from the replacement of hydrogen atoms with deuterium), it can be distinguished from the native compound by a mass spectrometer.

By measuring the ratio of the native analyte to the deuterated internal standard in the final extract, analysts can accurately calculate the initial concentration of Chlorpyrifos-methyl in the sample, effectively correcting for any procedural inconsistencies or matrix effects. This isotope dilution technique is considered the gold standard for quantitative analysis.

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) rely on this principle for monitoring residues in various media. nih.gov For instance, methods have been developed for air sampling that involve extracting analytes from matrices like polyurethane foam (PUF) or XAD-2 resin with a solvent containing stable-isotope labeled internal standards, followed by LC-MS/MS analysis. nih.gov

Table 1: Analytical Methods for Chlorpyrifos-methyl Monitoring Utilizing Isotope-Labeled Internal Standards

Environmental MatrixPreparation MethodAnalytical MethodTypical Internal Standard
Air Air drawn through adsorbent tubes (e.g., XAD-2 resin, PUF); solvent desorption. nih.govLC-MS/MS nih.govStable-isotope labeled Chlorpyrifos-methyl (e.g., Chlorpyrifos-methyl-d6)
Water Liquid-liquid extraction or Solid-Phase Extraction (SPE) to concentrate analytes.GC-MS, LC-MS/MSStable-isotope labeled Chlorpyrifos-methyl (e.g., Chlorpyrifos-methyl-d6)
Soil/Sediment Solvent extraction (e.g., QuEChERS), followed by cleanup steps like SPE.GC-MS, LC-MS/MSStable-isotope labeled Chlorpyrifos-methyl (e.g., Chlorpyrifos-methyl-d6)
Biota (non-human) Homogenization, solvent extraction, and cleanup to remove lipids and other interferences.GC-MS, LC-MS/MSStable-isotope labeled Chlorpyrifos-methyl (e.g., Chlorpyrifos-methyl-d6)

Development of Environmental Risk Assessment Models (without human health endpoints)

Environmental risk assessment models are computational tools used to predict the potential adverse effects of chemical substances on ecosystems. The reliability of these models is fundamentally dependent on the quality of the input data, particularly the measured environmental concentrations of the substance .

Chlorpyrifos-methyl-d6 plays a crucial, albeit indirect, role in this process. By enabling highly accurate and precise quantification of Chlorpyrifos-methyl in soil, water, and air, it provides the robust data necessary to parameterize and validate these complex models. scielo.org.co Accurate data on environmental concentrations are used to calculate Predicted Environmental Concentrations (PECs), which are then compared to ecotoxicological endpoints (e.g., Predicted No-Effect Concentrations, PNECs) to characterize risk for non-human organisms.

Long-Term Environmental Fate Studies and Persistence Evaluation using Isotopic Tracers

Understanding the long-term environmental fate of Chlorpyrifos-methyl—how it moves, degrades, and where it ultimately accumulates—is critical for evaluating its persistence and potential for long-term ecological effects. Isotopic tracers are powerful tools for these investigations.

In such studies, an isotopically labeled version of the pesticide, such as Chlorpyrifos-methyl-d6 or a radiolabeled version like ¹⁴C-Chlorpyrifos-methyl, is applied to a controlled environmental system (e.g., a soil lysimeter or an aquatic microcosm). researchgate.net Researchers can then track the movement and transformation of the labeled compound over time. The isotopic label allows scientists to unequivocally distinguish the applied pesticide and its degradation products from other compounds in the environment.

These tracer studies are essential for determining key environmental parameters, including:

Degradation Rates: Measuring the disappearance of the labeled parent compound over time to calculate its half-life (DT50) in soil and water. researchgate.networldwidejournals.com

Metabolite Identification: Identifying and quantifying the formation of degradation products, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP). epa.gov

Mobility and Leaching: Tracking the movement of the labeled compound through soil columns to assess its potential to leach into groundwater.

Partitioning: Determining how the compound distributes between different environmental compartments, such as water and sediment. researchgate.net

The data generated from these isotopic tracer studies are fundamental inputs for the environmental risk assessment models discussed in the previous section.

Table 2: Environmental Fate Characteristics of Chlorpyrifos-methyl

Environmental ProcessMatrixHalf-Life (DT50) / CharacteristicPrimary Degradation Product
Aerobic Soil Metabolism Various Soils1.4 - 33 days researchgate.net3,5,6-trichloro-2-pyridinol (TCP) epa.gov
Aquatic Metabolism Water/Sediment System2.6 - 25.4 days (total system) fao.org3,5,6-trichloro-2-pyridinol (TCP) fao.org
Aqueous Photolysis Water1.8 - 3.8 days researchgate.net-
Hydrolysis Water13 - 27 days (pH dependent) researchgate.networldwidejournals.com3,5,6-trichloro-2-pyridinol (TCP)

Inter-laboratory Comparisons and Standardization of Methods

To ensure that environmental monitoring data are consistent and comparable across different regions and studies, it is crucial that the analytical laboratories generating these data produce reliable results. Inter-laboratory comparisons, also known as proficiency testing (PT) schemes, are a primary mechanism for assessing and ensuring laboratory performance. indexcopernicus.com

In these schemes, a central organizer distributes identical, well-characterized samples to multiple laboratories. Each laboratory analyzes the sample using their own methods and reports the results. The performance of each lab is then statistically evaluated, often using metrics like z-scores, to determine their accuracy and proficiency. indexcopernicus.com

For the analysis of trace organic contaminants like Chlorpyrifos-methyl, the standardization of methods is key to achieving comparability. The incorporation of stable isotope-labeled internal standards, such as Chlorpyrifos-methyl-d6, is a cornerstone of this standardization. When all participating laboratories use the same high-purity internal standard, a major source of analytical variability—differences in instrument response and extraction efficiency—is minimized.

The use of Chlorpyrifos-methyl-d6 in validated analytical methods (e.g., those approved by bodies like the EPA or developed under ISO guidelines) helps establish a benchmark for performance. This ensures that data from different laboratories can be confidently compared and aggregated for large-scale environmental assessments, regulatory decision-making, and tracking long-term environmental trends.

Emerging Research Avenues and Future Perspectives

The utility of Chlorpyrifos-methyl-d6 in environmental and toxicological research continues to evolve, with new avenues of investigation promising deeper insights into the behavior and impact of its parent compound, Chlorpyrifos-methyl (B1668853). These emerging research areas leverage cutting-edge analytical and computational tools to provide a more comprehensive understanding of this widely used insecticide.

Q & A

Q. What experimental parameters are critical for assessing the long-term stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels. Analyze degradation products monthly via GC-MS and apply Arrhenius equations to predict shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.